1-[(4-Methoxyphenyl)sulfonyl]piperazine
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-16-10-2-4-11(5-3-10)17(14,15)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCVCXVHXZLECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355364 | |
| Record name | 1-[(4-methoxyphenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203427 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
121751-67-5 | |
| Record name | 1-[(4-methoxyphenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 121751-67-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Sulfonylation of Piperazine
The most straightforward method involves reacting piperazine with 4-methoxyphenylsulfonyl chloride under basic conditions. Piperazine’s primary amine reacts selectively with the sulfonyl chloride to form the monosubstituted product.
Reaction Conditions :
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Solvent : Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).
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Base : Triethylamine (TEA), potassium carbonate (K₂CO₃), or sodium hydride (NaH) to neutralize HCl byproduct.
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Temperature : 0–25°C for controlled reactivity; higher temperatures (50–80°C) for accelerated kinetics.
Mechanism :
Example Protocol :
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Dissolve piperazine (1.0 equiv) in anhydrous DCM under nitrogen.
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Add TEA (2.2 equiv) and cool to 0°C.
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Slowly add 4-methoxyphenylsulfonyl chloride (1.1 equiv) dropwise.
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Warm to room temperature and stir for 12 hours.
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Quench with water, extract with DCM, and purify via column chromatography (yield: 65–80%).
Two-Step Protection-Deprotection Strategy
To avoid disubstitution, a protecting group (e.g., Boc) is introduced on one nitrogen before sulfonylation.
Step 1 : Protection of Piperazine
Step 2 : Sulfonylation and Deprotection
Advanced Methodologies
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency. Patent demonstrates 150°C for 10 minutes in DMF with K₂CO₃, achieving 67% yield for analogous sulfonamides.
Advantages :
Solid-Phase Synthesis
Immobilized piperazine on resin allows stepwise functionalization. After sulfonylation, cleavage yields the pure product.
Example :
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Resin : Wang resin-functionalized piperazine.
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Sulfonylation : 4-Methoxyphenylsulfonyl chloride in DCM/TEA (12 hours).
Optimization and Challenges
Solvent and Base Selection
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | TEA | 25 | 78 |
| DMF | K₂CO₃ | 80 | 82 |
| THF | NaH | 50 | 70 |
Key Findings :
Byproduct Mitigation
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Disubstitution : Controlled by using 1.1 equiv of sulfonyl chloride and slow addition.
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Hydrolysis : Anhydrous conditions prevent sulfonyl chloride degradation.
Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases like DBU, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Serotonin Receptor Antagonism
1-[(4-Methoxyphenyl)sulfonyl]piperazine has been evaluated for its biological activities, particularly as a serotonin receptor antagonist . It exhibits significant binding affinity for serotonin receptors, especially the 5-HT7 receptor, which is crucial in neuropharmacological processes related to mood regulation and anxiety disorders.
- Potential Therapeutic Applications : Due to its interaction with serotonin receptors, this compound may be developed into new antidepressants or anxiolytics, providing a basis for treating mood disorders and other psychiatric conditions.
Comparative Analysis with Related Compounds
The following table compares this compound with other piperazine derivatives regarding their structural features and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)piperazine | Piperazine ring with para-methoxy group | Moderate affinity for serotonin receptors |
| 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine | Dihydrobenzodioxin moiety added | Ligand for NMDA receptor |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | Additional phenyl group | Potent serotonin 5-HT7 receptor antagonist |
This table highlights the unique characteristics of this compound compared to other compounds, emphasizing its specific sulfonamide structure that enhances binding properties and biological activity.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of piperazine derivatives, including this compound. Notable findings include:
- Binding Affinity Studies : Research indicates that modifications to the piperazine ring or sulfonyl group can significantly impact binding affinities and biological outcomes. This suggests that further structural optimization could enhance its therapeutic efficacy.
- Neuropharmacological Implications : Investigations into related compounds have shown promising results in treating mood disorders through their action on serotonin receptors. This positions this compound as a candidate for future drug development.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . By inhibiting these enzymes, the compound can modulate various biological processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Piperazine derivatives are broadly classified into benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., TFMPP, mCPP, MeOPP) based on substituent linkage . 1-[(4-Methoxyphenyl)sulfonyl]piperazine is structurally closest to phenylpiperazines but differs in the sulfonyl functionalization. Key analogues include:
Pharmacological Activity
- Antitumor Activity : Sulfonylated derivatives exhibit moderate antitumor activity. For example, 1-(4-methoxyphenyl)piperazine (MeOPP) showed <20% inhibition of cancer cell growth, while its sulfonyl counterpart may exhibit improved stability and binding due to the sulfonyl group .
- Serotonin Receptor Modulation: Non-sulfonylated phenylpiperazines like TFMPP and mCPP act as 5-HT receptor agonists, influencing sympathetic nerve activity and cardiovascular function . The sulfonyl group in this compound likely reduces blood-brain barrier penetration, limiting central nervous system (CNS) effects compared to MeOPP or TFMPP .
Physicochemical Properties
- Solubility: The sulfonyl group increases hydrophilicity compared to non-sulfonylated analogues like MeOPP, which may enhance aqueous solubility for pharmaceutical formulations .
- Stability : Sulfonylation improves thermal and oxidative stability, making it more suitable for industrial applications than analogues like BZP or MDBP .
Key Research Findings
Antitumor Activity : Sulfonylated piperazines show promise in targeting cancer cells, though activity varies with substituent position and electronic effects. For instance, 1-(3-chlorophenyl)piperazine derivatives outperform 1-(4-methoxyphenyl)piperazine in growth inhibition .
Receptor Selectivity: The sulfonyl group may shift receptor affinity. While TFMPP targets 5-HT1B, sulfonylated derivatives are under investigation for non-CNS applications, such as PET tracers (e.g., [¹⁸F]DASA-23) .
Supramolecular Chemistry : The 1:2 host-guest ratio with Q[8] highlights unique applications in drug delivery systems, leveraging methoxy and sulfonyl interactions .
Biological Activity
1-[(4-Methoxyphenyl)sulfonyl]piperazine is a compound of significant interest in medicinal chemistry due to its unique sulfonamide structure which enhances its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperazine ring substituted with a 4-methoxyphenylsulfonyl group. This specific arrangement contributes to its binding affinity and selectivity towards various biological targets.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Receptor Interaction : The compound has been shown to interact with several receptors, particularly serotonin receptors. For instance, it exhibits potent antagonistic activity against the serotonin 5-HT7 receptor, with a binding affinity (Ki) of approximately 2.6 nM, while showing significantly lower affinity for the 5-HT1A receptor (Ki = 476 nM) .
- Antidiabetic Potential : Research indicates that derivatives of piperazine, including this compound, exhibit antidiabetic properties. It has been noted for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which could contribute to its potential use in diabetes management .
- Cytotoxic Activity : In studies involving cancer cell lines, compounds related to piperazine have demonstrated cytotoxic effects, suggesting a possible role in cancer therapy. The mechanism often involves the induction of apoptosis in cancer cells .
The mechanisms underlying the biological activities of this compound include:
- Serotonin Receptor Modulation : The compound's high affinity for the 5-HT7 receptor suggests that it may play a role in modulating serotonergic signaling pathways, which are crucial in various physiological processes including mood regulation and neuroprotection.
- Inhibition of Enzymatic Activity : Its ability to inhibit α-glucosidase indicates that it may affect glucose metabolism, potentially leading to lower blood sugar levels in diabetic conditions.
Case Studies and Research Findings
Several studies have highlighted the biological relevance of this compound:
- PET Imaging Studies : A study explored the use of radiolabeled variants of piperazine derivatives as potential positron emission tomography (PET) tracers for visualizing serotonin receptors in vivo. The findings indicated that these compounds could effectively bind to the 5-HT7 receptor in rat brain regions, providing insights into their pharmacokinetic profiles .
- Antidiabetic Activity : In vitro assays demonstrated that piperazine derivatives exhibited significant α-glucosidase inhibition with IC50 values suggesting considerable potency compared to established antidiabetic drugs such as acarbose. This positions them as promising candidates for further development in diabetes therapies .
- Cytotoxicity Assessment : Research on related compounds has shown that they possess cytotoxic effects against various cancer cell lines, indicating potential applications in oncology. The mechanisms often involve triggering apoptosis through various signaling pathways .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
